Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate is a complex organic compound that features a benzodioxine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring through a ring-closing metathesis reaction. This is followed by the sulfonylation of the benzodioxine ring and subsequent coupling with a piperidine derivative. The final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the ring-closing metathesis and sulfonylation steps, which can improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperidine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzodioxine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the piperidine and sulfonyl groups.
Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate: Another related compound with a benzodioxine ring and an ethyl carboxylate group but without the sulfonyl and piperidine moieties.
Uniqueness
Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate is unique due to the combination of its benzodioxine, sulfonyl, and piperidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21NO6S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO6S/c1-2-21-16(18)12-4-3-7-17(11-12)24(19,20)13-5-6-14-15(10-13)23-9-8-22-14/h5-6,10,12H,2-4,7-9,11H2,1H3 |
InChI Key |
JHYGJUALJSRRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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